1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, it disrupts the transport of essential lipids required for the bacterial cell wall synthesis, leading to bacterial cell death . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride stands out due to its specific inhibitory activity against the MmpL3 protein, which is not commonly observed in other similar spirocyclic compounds. Its unique structural features, including the presence of both oxygen and nitrogen atoms within the ring system, contribute to its distinct biological activities .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undec-3-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h1-2,10H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORFZZRPRYIWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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